![molecular formula C18H20N6O3 B2474280 8-{(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl}-1,3-dimethyl-7-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione CAS No. 377067-94-2](/img/structure/B2474280.png)
8-{(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl}-1,3-dimethyl-7-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione
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Description
8-{(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl}-1,3-dimethyl-7-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C18H20N6O3 and its molecular weight is 368.397. The purity is usually 95%.
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Scientific Research Applications
Cardiovascular Activity
- Compounds similar to 8-{(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl}-1,3-dimethyl-7-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione have been synthesized and tested for cardiovascular activities, including electrocardiographic, antiarrhythmic, and hypotensive activity. These compounds also demonstrated affinities for alpha(1)- and alpha(2)-adrenoreceptors (Chłoń-Rzepa et al., 2004).
Synthesis and Chemical Properties
- Studies have focused on synthesizing new functional derivatives of 7-arylalkyl-8-hydrazine theophyllines, highlighting the synthetic potential of these compounds in creating biologically active substances (Korobko, 2016).
- Research into the synthesis of new [1,3,5]- and [1,3,6]-thiadiazepino-[3,2-f]-purine ring systems from 8-mercapto-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-diones has been conducted, contributing to the development of new purine derivatives (Hesek & Rybár, 1994).
Intermolecular Interactions
- A detailed quantitative analysis of intermolecular interactions present in similar xanthine derivatives has been performed. This analysis provides insight into the design of new materials using this class of molecules (Shukla et al., 2020).
Antihistaminic Activity
- Some synthesized theophylline and theobromine derivatives related to this compound have shown promising antihistaminic activity (Pascal et al., 1985).
Antiasthmatic Activity
- Research into the synthesis and biological activity of xanthene derivatives as antiasthmatic agents has been conducted, with some showing significant activity (Bhatia et al., 2016).
properties
IUPAC Name |
8-[(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl]-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O3/c1-5-10-24-14-15(22(3)18(27)23(4)16(14)26)19-17(24)21-20-11(2)12-8-6-7-9-13(12)25/h5-9,25H,1,10H2,2-4H3,(H,19,21)/b20-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUSOMUFJSNPMHC-RGVLZGJSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=NC2=C(N1CC=C)C(=O)N(C(=O)N2C)C)C3=CC=CC=C3O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=NC2=C(N1CC=C)C(=O)N(C(=O)N2C)C)/C3=CC=CC=C3O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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